N1-hexyl-N5-benzyl-biguanide mesylate
Description
Historical Context of Biguanides in Therapeutic Research
The therapeutic legacy of biguanides originates from the use of the French lilac or goat's rue plant, Galega officinalis, in European folk medicine for centuries to alleviate symptoms now associated with diabetes mellitus. nih.govdiabetesjournals.org In the early 20th century, scientists identified that the plant's blood-glucose-lowering properties were attributable to the compound guanidine (B92328). nih.govdiabetesjournals.org This discovery spurred the synthesis of guanidine derivatives, leading to the development of the first biguanide (B1667054) compounds in the 1920s. nih.govbjd-abcd.com
Early synthetic biguanides, such as Synthalin, were briefly used for diabetes treatment but were ultimately discontinued (B1498344) due to significant toxicity. diabetesjournals.orggoodrx.com The field saw a resurgence in the mid-20th century. Metformin (B114582) was first synthesized in 1922, but its glucose-lowering potential was not fully appreciated at the time. bjd-abcd.comaston.ac.uk Following its rediscovery in the 1940s during antimalarial research, French physician Jean Sterne championed its clinical investigation for diabetes, leading to its introduction in Europe in the late 1950s. nih.govgoodrx.com During this period, other biguanides, including phenformin (B89758) and buformin (B1668040), were also developed and brought to market. bjd-abcd.comgoodrx.com These agents were initially favored in some regions due to their higher potency compared to metformin. nih.govkarger.com However, their association with a high risk of lactic acidosis led to their withdrawal from many countries in the 1970s, tarnishing the reputation of the entire drug class. nih.govaston.ac.uk Metformin, with a more favorable safety profile, survived this period and, following extensive clinical validation, was introduced in the United States in 1995. nih.gov It has since become the most widely prescribed oral antihyperglycemic agent globally. nih.govdiabetesjournals.org
Rationale for Novel Biguanide Development: Addressing Limitations of First-Generation Compounds
The clinical experience with first-generation biguanides highlighted both their therapeutic potential and significant limitations, providing a clear rationale for the development of novel derivatives. The primary driver for this research was the severe, albeit rare, side effect of lactic acidosis.
Lactic Acidosis Risk: Phenformin and buformin were found to be more lipophilic and potent than metformin, but this was associated with a significantly higher incidence of lactic acidosis, a potentially fatal complication. nih.govpreprints.org This unacceptable risk led to their widespread discontinuation and underscored the need for compounds with a better therapeutic window. nih.govbjd-abcd.com
Gastrointestinal Side Effects: Metformin, while having a much lower risk of lactic acidosis, is commonly associated with gastrointestinal side effects, such as diarrhea, nausea, and abdominal discomfort, which can limit patient adherence. preprints.orgresearchgate.net
Potency and Mechanism of Action: A major area of scientific inquiry is the precise mechanism of biguanide action. The primary target is widely considered to be the mitochondrial respiratory chain's complex I. nih.govdntb.gov.ua However, the therapeutic concentrations of metformin found in patients are often much lower than the doses required to significantly inhibit complex I in laboratory settings, suggesting more complex or additional mechanisms may be involved. nih.govdntb.gov.ua This has motivated the search for more potent derivatives that can achieve desired therapeutic effects at lower concentrations, potentially reducing off-target effects and improving the side-effect profile.
The development of new biguanides aims to create molecules that retain or enhance the therapeutic benefits of metformin—such as reducing hepatic glucose production and improving insulin (B600854) sensitivity—while minimizing the known drawbacks of the first-generation compounds. nih.govnih.gov
Significance of N1-hexyl-N5-benzyl-biguanide Mesylate in Current Research Paradigms
This compound (HBB) emerges from a research paradigm focused on refining the biguanide scaffold to create more potent and potentially targeted therapeutic agents. The significance of HBB and related novel biguanides lies in their potential to expand the therapeutic applications of this class beyond diabetes into areas like oncology and other metabolic syndromes. nih.govgoogle.com
Research into novel biguanide derivatives like HBB is driven by the goal of enhancing specific pharmacological actions, particularly the activation of 5'-AMP-activated protein kinase (AMPK). google.com AMPK is a critical cellular energy sensor, and its activation is believed to mediate many of the therapeutic effects of biguanides, including the inhibition of glucose production in the liver and the suppression of cancer cell proliferation. nih.govgoogle.comjneonatalsurg.com
A patent for a structurally related compound, N1-hexyl-N5-benzyl biguanide hydrochloride, highlights its capacity to activate AMPK and inhibit cancer cell proliferation at significantly lower concentrations than conventional drugs like metformin. google.com This suggests that by modifying the chemical structure—in this case, adding hexyl and benzyl (B1604629) groups—it is possible to create a compound with a markedly improved pharmacological profile. The development of HBB is therefore significant as it represents a targeted effort to produce a next-generation biguanide with superior potency, potentially allowing for efficacy in treating conditions like cancer, obesity, fatty liver, and metabolic syndrome. google.com
The table below, based on data from patent literature for the hydrochloride salt of the parent compound, illustrates the enhanced AMPK activation compared to metformin.
| Compound | Concentration | Relative AMPK Activation Level |
|---|---|---|
| Metformin | 10 µM | 1.0 |
| N1-hexyl-N5-benzyl-biguanide HCl | 10 µM | 2.2 |
| Metformin | 100 µM | 1.5 |
| N1-hexyl-N5-benzyl-biguanide HCl | 100 µM | 3.5 |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H29N5O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-(N'-benzylcarbamimidoyl)-2-hexylguanidine;methanesulfonic acid |
InChI |
InChI=1S/C15H25N5.CH4O3S/c1-2-3-4-8-11-18-14(16)20-15(17)19-12-13-9-6-5-7-10-13;1-5(2,3)4/h5-7,9-10H,2-4,8,11-12H2,1H3,(H5,16,17,18,19,20);1H3,(H,2,3,4) |
InChI Key |
ZTRINZBJMYTAIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=C(N)NC(=NCC1=CC=CC=C1)N.CS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry of N1 Hexyl N5 Benzyl Biguanide Mesylate
Primary Synthetic Routes for N1-hexyl-N5-benzyl-biguanide Mesylate
The synthesis of asymmetrically substituted biguanides, such as N1-hexyl-N5-benzyl-biguanide, is primarily achieved through the condensation of amines with cyanoguanidines or dicyanamides. researchgate.netscholaris.ca These methods provide versatile pathways to introduce different alkyl or aryl groups at the N1 and N5 positions. scholaris.ca
Key Reactants and Reaction Conditions in Biguanide (B1667054) Synthesis
The construction of the N1-hexyl-N5-benzyl-biguanide backbone involves a multi-step or one-pot reaction sequence utilizing primary amines and a cyanating agent. A prevalent and logical approach involves a two-step process. google.com First, one of the primary amines (e.g., hexylamine) is reacted with a dicyanamide (B8802431) salt, like sodium dicyanamide, to form a substituted cyanoguanidine intermediate (N-hexylcyanoguanidine). google.com This intermediate is then reacted with the second primary amine (benzylamine) to yield the final biguanide free base. scholaris.cagoogle.com
The reaction conditions are critical for achieving good yields. The initial formation of the cyanoguanidine intermediate is often performed by refluxing the amine with sodium dicyanamide and hydrochloric acid in a solvent like n-butanol. google.com The subsequent reaction of the cyanoguanidine with the second amine typically requires acidic conditions to activate the nitrile group for nucleophilic attack. scholaris.ca This can be achieved by using the hydrochloride salt of the amine or by adding acids like HCl. nih.govnih.gov Lewis acids, such as iron(III) chloride (FeCl₃), have also been employed to enhance the reactivity of the cyanoguanidine and improve yields. scholaris.caacs.org
The final step in preparing the specified compound is the formation of the mesylate salt. This is a standard acid-base reaction where the synthesized N1-hexyl-N5-benzyl-biguanide free base is treated with methanesulfonic acid.
Table 1: Typical Reactants and Conditions for Asymmetric Biguanide Synthesis
| Reaction Step | Key Reactants | Reagents/Catalysts | Solvent | Typical Conditions | Reference |
| Step 1: Cyanoguanidine Formation | Hexylamine (B90201), Sodium Dicyanamide | Concentrated HCl | n-Butanol | Reflux with stirring (e.g., 24 hours) | google.com |
| Step 2: Biguanide Formation | N-Hexylcyanoguanidine, Benzylamine (B48309) | Amine Hydrochloride Salt or Lewis Acid (e.g., FeCl₃) | 1,4-Dioxane, Water, or Alcohols | Heating/Reflux (e.g., 100 °C) | scholaris.canih.govacs.org |
| Step 3: Salt Formation | N1-hexyl-N5-benzyl-biguanide (free base), Methanesulfonic Acid | None | Anhydrous Alcohol (e.g., Ethanol) | Stirring at room temperature | General Knowledge |
Chemical Transformation Pathways and Intermediates
The synthesis of an unsymmetrical biguanide from a substituted cyanoguanidine and an amine proceeds through a well-defined pathway. scholaris.canih.gov The key transformation involves the nucleophilic addition of an amine to the nitrile carbon of the cyanoguanidine.
Activation of Cyanoguanidine : The reaction is typically acid-catalyzed. The nitrile group of the N-hexylcyanoguanidine intermediate is protonated, which significantly increases the electrophilicity of the nitrile carbon. scholaris.ca
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of benzylamine attacks the activated nitrile carbon. This forms a new C-N bond and a protonated amidine intermediate.
Proton Transfer and Rearrangement : A series of proton transfers occurs, leading to the formation of the stable, conjugated biguanide structure. The positive charge is delocalized across the five-nitrogen backbone. scholaris.ca
Deprotonation : The final step is the deprotonation of the biguanidinium cation to yield the neutral N1-hexyl-N5-benzyl-biguanide free base, which can then be isolated or converted to its mesylate salt.
The primary intermediate in this pathway is the substituted cyanoguanidine, N-hexylcyanoguanidine. This molecule is formed by the initial reaction of hexylamine with dicyanamide. google.com
Advanced Chemical Reactions and Functional Group Transformations of this compound
The biguanide moiety is a robust functional group, characterized by its high basicity and ability to act as a bidentate ligand. scholaris.caacs.org Its reactivity is centered around the nucleophilicity of the nitrogen atoms and the potential for the C=N imine bonds to undergo reactions.
Oxidation and Reduction Pathways
Oxidation : Biguanides can undergo oxidative degradation. Under strong acidic conditions, biguanides can hydrolyze, cleaving C-N bonds. rsc.org For example, studies on phenylbiguanide (B94773) have shown that acid-promoted hydrolysis can yield aniline (B41778) as a product, indicating a breakdown of the biguanide structure. rsc.org Biguanides can also serve as starting materials for the synthesis of nitrogen-containing heterocycles like triazines, which represents a formal oxidative cyclization. scholaris.carsc.org In biological systems, biguanides are known to interact with mitochondrial complexes, which involves redox processes, though this does not typically involve a chemical transformation of the biguanide itself. researchgate.netnih.govsemanticscholar.org
Reduction : The reduction of the imine (C=N) double bonds within the biguanide core is not a commonly reported transformation. These bonds are part of a conjugated and highly stabilized system, making them resistant to typical reducing agents. The stability of this core is a key feature of the biguanide class of compounds. jneonatalsurg.com
Nucleophilic Substitution Reactions and Their Products
The terminal amino groups (N1 and N5) of the biguanide structure possess N-H protons and can act as nucleophiles, particularly after deprotonation with a base. scholaris.ca This allows for further functionalization of the N1-hexyl-N5-benzyl-biguanide scaffold.
Research on the well-known biguanide, metformin (B114582), has demonstrated several key nucleophilic substitution reactions that can be extrapolated to N1-hexyl-N5-benzyl-biguanide. scholaris.ca
N-Alkylation/N-Arylation : The terminal nitrogens can participate in substitution reactions. For instance, a copper-catalyzed Ullmann-type coupling has been used to arylate metformin by reacting it with aryl iodides in the presence of a base like K₃PO₄ or K₂CO₃. scholaris.ca A similar reaction could potentially be used to introduce substituted aryl groups onto the N1 or N5 positions of the target molecule.
N-Acylation : Reaction with electrophiles such as acyl chlorides can lead to N-acylated biguanide derivatives. This functionalization would occur at one of the terminal amino groups. scholaris.ca
Reaction with other Electrophiles : Biguanides have been shown to react with various electrophiles, including functionalized silica (B1680970) and triazine compounds, via nucleophilic substitution pathways. scholaris.ca These reactions typically require a base and reflux conditions. scholaris.ca
Table 2: Potential Nucleophilic Substitution Reactions
| Reaction Type | Electrophile | Base/Catalyst | Potential Product | Reference |
| N-Arylation | Substituted Aryl Iodide | Cu(I) salt, K₂CO₃ | N1-hexyl-N5-benzyl-N-aryl-biguanide | scholaris.ca |
| N-Acylation | Acyl Chloride (R-COCl) | Base (e.g., K₂CO₃) | N1-hexyl-N5-benzyl-N-acyl-biguanide | scholaris.ca |
| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), KI (catalyst) | N,N'-disubstituted N1-hexyl-N5-benzyl-biguanide | scholaris.ca |
Design and Synthesis of N1-hexyl-N5-benzyl-biguanide Derivatives
Building upon the known reactivity of the biguanide core, a variety of derivatives of N1-hexyl-N5-benzyl-biguanide can be designed and synthesized. The goal of such modifications is often to fine-tune the molecule's physicochemical properties, such as lipophilicity, steric bulk, or hydrogen bonding capacity.
Key strategies for derivatization include:
Modification of the Benzyl (B1604629) Group : The aromatic ring of the benzyl substituent is a prime site for modification. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule. This can be achieved either by starting the synthesis with a substituted benzylamine or by performing electrophilic aromatic substitution on the N1-hexyl-N5-benzyl-biguanide product, although the latter may be complicated by the basicity of the biguanide group.
Modification of the Hexyl Group : The hexyl chain could be replaced with other alkyl groups of varying lengths, branched chains, or cycloalkyl groups to modulate lipophilicity. This would be accomplished by using a different primary alkylamine in the initial synthetic step.
Substitution on Terminal Nitrogens : As discussed in section 2.2.2, the terminal amino groups can be further functionalized. N-alkylation, N-acylation, or N-arylation would create more complex, highly substituted biguanide structures. scholaris.ca
Table 3: Design and Synthetic Strategy for Potential Derivatives
| Derivative Type | Modification Site | Synthetic Strategy | Starting Materials |
| Ring-Substituted Benzyl Derivative | Benzyl Ring | Utilize a substituted benzylamine in the primary synthesis. | Hexylamine, dicyandiamide, 4-methoxybenzylamine |
| Varied N1-Alkyl Chain | N1 Position | Utilize a different alkylamine in the primary synthesis. | Cyclohexylamine, dicyandiamide, benzylamine |
| N5-Acyl Derivative | N5 Position | React N1-hexyl-N5-benzyl-biguanide with an acyl chloride in the presence of a base. | N1-hexyl-N5-benzyl-biguanide, benzoyl chloride |
| N1,N5-Bis(aryl) Derivative | N1 and N5 Positions | Synthesize symmetrically by reacting 2 equivalents of an aniline with sodium dicyanamide. | 4-chloroaniline, sodium dicyanamide |
Strategies for Structural Modification and Diversification
The structural framework of N1-hexyl-N5-benzyl-biguanide offers multiple avenues for modification, primarily centered around the N1 and N5 positions. These modifications are instrumental in exploring the structure-activity relationships of this class of compounds.
One of the primary strategies for diversification involves the variation of the N1-alkyl substituent . The hexyl group can be replaced with other linear or branched alkyl chains of varying lengths. Furthermore, the introduction of cyclic alkyl groups or alkyl chains bearing functional groups such as hydroxyl, amino, or ether moieties can lead to a wide array of derivatives with altered lipophilicity and pharmacokinetic profiles.
Another key approach is the modification of the N5-benzyl group . The benzyl moiety can be substituted with various functional groups on the aromatic ring. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) can be introduced to modulate the electronic properties of the molecule. Additionally, the phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different steric and electronic effects.
Further diversification can be achieved by N-alkylation or N-arylation of the remaining amino groups in the biguanide core, leading to more complex and sterically hindered structures. The general synthetic approach to such modifications involves the use of appropriately substituted amine precursors in the biguanide synthesis.
| Modification Strategy | Locus of Change | Potential New Substituents | Desired Outcome |
| N1-Alkyl Chain Variation | N1 position | Shorter or longer alkyl chains, branched alkyls, cycloalkyls | Modulate lipophilicity and cell permeability |
| N5-Aryl Ring Substitution | N5 position | Substituted phenyl rings, other aromatic/heteroaromatic rings | Alter electronic properties and target interactions |
| N-Substitution of Biguanide Core | Other N atoms | Alkyl or aryl groups | Introduce steric hindrance and modify binding modes |
Synthesis of Related Biguanide Analogs
The synthesis of biguanide analogs structurally related to N1-hexyl-N5-benzyl-biguanide generally follows established synthetic routes for unsymmetrical biguanides. A common and effective method is the stepwise reaction of a primary amine with a cyanoguanidine intermediate.
For instance, to synthesize analogs with variations at the N1 position, one would start with benzylamine and react it with a suitable cyanoguanidine precursor to form an N-benzylcyanoguanidine. This intermediate is then reacted with a different primary amine (e.g., an amine other than hexylamine) to yield the desired N1-substituted-N5-benzyl-biguanide.
Conversely, to create analogs with different N5 substituents, hexylamine would be the initial amine reacted with the cyanoguanidine source, followed by the introduction of a different arylmethylamine in the second step.
A variety of reaction conditions can be employed for these syntheses, often involving heating the reactants in a suitable solvent, sometimes in the presence of a catalyst or an acid. The choice of solvent and reaction temperature can influence the reaction yield and purity of the final product.
Below is a table illustrating the synthesis of hypothetical analogs of N1-hexyl-N5-benzyl-biguanide, showcasing the versatility of the synthetic methodology.
| Analog Number | N1-Substituent | N5-Substituent | Synthetic Precursors |
| 1 | Propyl | Benzyl | Propylamine, N-benzylcyanoguanidine |
| 2 | Hexyl | 4-Chlorobenzyl | Hexylamine, N-(4-chlorobenzyl)cyanoguanidine |
| 3 | Cyclohexyl | Benzyl | Cyclohexylamine, N-benzylcyanoguanidine |
| 4 | Hexyl | 2-Phenylethyl | Hexylamine, N-(2-phenylethyl)cyanoguanidine |
The purification of these analogs is typically achieved through chromatographic techniques, and their structures are confirmed using various spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. The formation of the desired salt, such as the mesylate, is then carried out by treating the purified biguanide free base with the corresponding acid.
Molecular Mechanisms of Action of N1 Hexyl N5 Benzyl Biguanide Mesylate
Cytochrome P450 3A4 (CYP3A4) as a Primary Molecular Target
Scientific evidence has identified the enzyme Cytochrome P450 3A4 (CYP3A4) as a principal molecular target of N1-hexyl-N5-benzyl-biguanide mesylate. nih.govumn.edunih.govresearchgate.net This interaction is central to the compound's biological activity. Research has shown that in certain cancer cells, CYP3A4 is unexpectedly associated with mitochondria, where it plays a role in promoting the electron transport chain and respiration. nih.govumn.edunih.gov
This compound was developed through structure-based design to exhibit a high affinity for the active site heme of CYP3A4. nih.govumn.edunih.gov This targeted design resulted in a compound that binds to the CYP3A4 heme with a greater affinity than the well-known biguanide (B1667054), metformin (B114582). nih.govumn.eduaacrjournals.org The interaction of this compound with the iron atom of the heme group in CYP3A4 is a key aspect of its mechanism. Spectroscopic analysis has determined a spectral dissociation constant (Ks) of approximately 110 µM for the binding of this compound to CYP3A4 nanodiscs. nih.gov This binding is crucial for its subsequent inhibitory effects on the enzyme's function.
A significant consequence of this compound's binding to CYP3A4 is the potent and specific inhibition of the enzyme's arachidonic acid (AA) epoxygenase activity. nih.govaacrjournals.org This inhibition has been demonstrated to be more potent than that observed with metformin. umn.edu The compound effectively hinders the ability of CYP3A4 to metabolize arachidonic acid into its epoxide derivatives. nih.gov
By inhibiting the epoxygenase activity of CYP3A4, this compound directly modulates the biosynthesis of epoxyeicosatrienoic acids (EETs). nih.govumn.edunih.gov EETs are signaling molecules derived from the metabolism of arachidonic acid by CYP enzymes, and they have been shown to promote the electron transport chain and respiration in cancer cell mitochondria. nih.govumn.edunih.gov this compound has been shown to inhibit the CYP3A4-mediated formation of various EET regioisomers. nih.gov
Table 1: Inhibition of CYP3A4-mediated EET Biosynthesis by this compound
| Concentration of this compound (µM) | Inhibition of (±)-14,15-EET Synthesis (%) | Inhibition of (±)-11,12-EET Synthesis (%) | Inhibition of (±)-8,9-EET Synthesis (%) |
| 1 | ~20% | ~15% | ~10% |
| 10 | ~75% | ~70% | ~60% |
| 30 | ~90% | ~85% | ~80% |
| 100 | >95% | >95% | >95% |
This table is generated based on data reported in scientific literature. nih.gov
Energetic and Metabolic Pathway Modulation
The inhibition of the CYP3A4-EET pathway by this compound has profound effects on cellular energy and metabolic pathways, particularly those related to mitochondrial function. nih.gov
This compound has been demonstrated to potently inhibit the electron transport chain and, consequently, suppress mitochondrial oxygen consumption rates (OCR). aacrjournals.org The primary effect of the compound on cellular bioenergetics is on OCR. researchgate.net This is consistent with the understanding that EETs, the production of which is inhibited by this compound, promote mitochondrial respiration. nih.govumn.edunih.gov
A direct consequence of the disruption of mitochondrial respiration is the alteration of the mitochondrial membrane potential. Research has shown that this compound causes depolarization of the mitochondria in cancer cells. researchgate.net This depolarization is a key indicator of mitochondrial dysfunction. It has also been observed that the effects of this compound on mitochondrial depolarization can be partially protected by the presence of (±)-14,15-EET, further solidifying the link between the compound's inhibition of EET biosynthesis and its impact on mitochondrial function. researchgate.net
Table 2: Summary of the Molecular Mechanisms of Action
| Mechanism | Description | Key Findings |
| CYP3A4 Inhibition | Acts as a potent and specific inhibitor of the CYP3A4 enzyme. | Binds to the heme group with high affinity. nih.govumn.edu |
| Inhibition of AA Epoxygenase Activity | Blocks the conversion of arachidonic acid to epoxyeicosatrienoic acids (EETs). | More potent inhibitor than metformin. nih.gov |
| Modulation of EET Biosynthesis | Reduces the cellular levels of EETs. | Inhibits the formation of multiple EET regioisomers. nih.gov |
| Impact on Mitochondrial Respiration | Suppresses the electron transport chain and oxygen consumption rates (OCR). | The primary effect is on OCR. aacrjournals.orgresearchgate.net |
| Effect on Mitochondrial Membrane Potential | Causes depolarization of the mitochondrial membrane. | This effect is linked to the inhibition of EET synthesis. researchgate.net |
Induction of Glycolysis and Pyruvate (B1213749) Biosynthesis
This compound, also known as Hexyl-benzyl-biguanide (HBB), has been shown to induce glycolysis and the biosynthesis of pyruvate in ER+HER2- breast cancer cells. researchgate.net This metabolic shift is evidenced by a measured increase in both intracellular pyruvate and extracellular lactate (B86563) one hour after exposure to the compound. researchgate.net The stimulation of glycolysis represents a significant alteration of cellular energy metabolism, forcing a greater reliance on this pathway.
Protein Kinase Activation and Signal Transduction Pathways
The compound modulates several key protein kinases and signaling pathways involved in cellular growth and metabolism.
Despite its effects on cellular metabolism, the anti-tumor activity of this compound appears to be independent of the canonical energy-sensing AMPK pathway. researchgate.net Research in MCF-7 breast cancer xenografts demonstrated that the tumor response to the compound did not correlate with the phosphorylation of AMPK-alpha on threonine residue 172, which is a standard marker for AMPK activation. researchgate.net
Information regarding the direct effect of this compound on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) is not available in the provided research abstracts.
The modulatory effects of this compound on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) have not been detailed in the available scientific literature.
This compound exerts a complex, time-dependent regulatory effect on Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway. researchgate.netnih.gov
Initially, at 30 minutes of exposure in MCF-7 cells, the compound transiently suppresses the phosphorylation of PKM2 at tyrosine residue 105 (Tyr-105). researchgate.net The dephosphorylation at this site favors the formation of the enzymatically active tetrameric form of PKM2. researchgate.net This initial suppression of phosphorylation and subsequent tetramer formation correlates with the observed increase in pyruvate and lactate levels. researchgate.net
However, upon prolonged exposure, the effect is reversed. researchgate.net Long-term treatment with the compound, both in cultured cells and in MCF-7 xenografts, leads to an increase in the phosphorylation of PKM2 at Tyr-105. researchgate.net This later-stage phosphorylation promotes the less active dimeric form of the enzyme. researchgate.net This switch is associated with reduced mitochondrial respiration and increased cellular necrosis, suggesting that the dominant long-term effect of the compound is the loss of respiratory function. researchgate.net
Table 1: Summary of this compound (HBB) Effects on PKM2
| Exposure Time | Effect on PKM2 Tyr-105 Phosphorylation | Resulting PKM2 Form | Metabolic Consequence |
| Short-Term (30 min) | Transient Suppression | Active Tetramer | Increased pyruvate and lactate |
| Prolonged | Increased Phosphorylation | Inactive Dimer | Reduced mitochondrial respiration |
Reactive Oxygen Species (ROS) Generation and Cellular Stress Response
There is no information available in the provided search results describing a role for this compound in the generation of Reactive Oxygen Species (ROS) or the induction of a cellular stress response.
Autophagy Induction Mechanisms
Currently, there is a lack of specific scientific literature detailing the precise molecular mechanisms through which this compound induces autophagy. While the broader class of biguanides, such as metformin, is known to influence autophagic processes, the specific actions of this particular compound have not been elucidated in published research.
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. This process is tightly regulated by a complex network of signaling pathways. Key regulators of autophagy include AMP-activated protein kinase (AMPK) and Beclin-1. nih.govnih.govnih.gov The activation of AMPK, often in response to cellular stress, can initiate autophagy. nih.govacu.edu.au Beclin-1 is a crucial protein that acts as a scaffold for the formation of the complex that initiates the formation of autophagosomes. nih.govnih.govresearchgate.net
While a study on the related compound N1-hexyl-N5-benzyl-biguanide (HBB) investigated its effects on T lymphocyte proliferation and its interaction with the enzyme CYP3A4, it did not explore the compound's impact on autophagy. researchgate.net Therefore, any proposed mechanism for this compound's effect on autophagy would be speculative at this time. Further research is required to determine if and how this compound engages with the core autophagy machinery.
In Vitro Efficacy and Cellular Studies of N1 Hexyl N5 Benzyl Biguanide Mesylate
Differential Inhibitory Activity Across Cancer Cell Lines
N1-hexyl-N5-benzyl-biguanide mesylate, also referred to as HBB, has demonstrated significant inhibitory effects against various cancer cell lines in laboratory settings. Its potency and mechanisms of action have been a key area of investigation, particularly in breast cancer models.
Breast Cancer Cell Line Sensitivity (e.g., MCF-7, MDA-MB-231, ER+, Triple-Negative)
HBB exhibits potent inhibitory activity against distinct breast cancer cell lines, including the estrogen receptor-positive (ER+) MCF-7 line and the triple-negative MDA-MB-231 line. aacrjournals.org Studies have established a half-maximal inhibitory concentration (IC50) of 20 µM for HBB in both MCF-7 and MDA-MB-231 cell lines. aacrjournals.org Other research confirms this potent activity, reporting an IC50 range of 3-30 µM for the suppression of breast cancer cell line growth. aacrjournals.orgresearchgate.net
The activity of HBB across these two cell lines is noteworthy due to their different molecular characteristics. MCF-7 cells are ER-positive, and their growth is often dependent on estrogen signaling. umn.edu In contrast, MDA-MB-231 cells are triple-negative, meaning they lack estrogen receptors, progesterone (B1679170) receptors, and significant HER2 expression, making them unresponsive to conventional hormone therapies. The potent effect of HBB on both types suggests a mechanism of action that can overcome these differences.
Inhibitory Concentration of HBB in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 Value (µM) | Source |
|---|---|---|---|
| MCF-7 | Estrogen Receptor-Positive (ER+) | 20 | aacrjournals.org |
| MDA-MB-231 | Triple-Negative | 20 | aacrjournals.org |
| Breast Cancer Cell Lines (General) | Not Specified | 3-30 | aacrjournals.orgresearchgate.net |
Comparative Cellular Potency Against Other Biguanides
The development of HBB was driven by the need for more potent biguanides for cancer research, as established compounds like metformin (B114582), phenformin (B89758), and buformin (B1668040) often lack potency, with IC50 values in the millimolar (mM) range. aacrjournals.orgumn.edu HBB has been described as a metformin analog that is 100-fold more potent. aacrjournals.orgresearchgate.net
A key indicator of biguanide (B1667054) activity is the phosphorylation of AMP-activated protein kinase (AMPK). In comparative studies, HBB induced AMPK phosphorylation in both MCF-7 and MDA-MB-231 cell lines at a concentration of 10 µM. aacrjournals.org In contrast, metformin, buformin, and phenformin showed no similar activity at the same concentration. aacrjournals.org This highlights the significantly greater cellular potency of HBB. While metformin requires high concentrations (e.g., 5 mM) to achieve effects on hormonal signaling, HBB demonstrates effects at much lower micromolar concentrations (e.g., 20 µM). aacrjournals.org
Comparative Activity of Biguanides (AMPK Phosphorylation)
| Compound | Effective Concentration for AMPK Phosphorylation | Source |
|---|---|---|
| This compound (HBB) | 10 µM | aacrjournals.org |
| Metformin | >10 µM (no activity observed at 10 µM) | aacrjournals.org |
| Phenformin | >10 µM (no activity observed at 10 µM) | aacrjournals.org |
| Buformin | >10 µM (no activity observed at 10 µM) | aacrjournals.org |
Cell Fate Modulation: Necrosis Induction versus Apoptosis
The mechanism by which HBB leads to cancer cell death involves a distinct modulation of cell fate. Research indicates that exposure of MCF-7 and MDA-MB-231 cells to HBB results in rapid necrosis. aacrjournals.org Notably, the studies specified that HBB did not induce apoptosis in these cell lines. aacrjournals.org This necrotic pathway of cell death is accompanied by a reduction in the mitochondrial membrane potential, an effect that was more pronounced in the MDA-MB-231 cell line. aacrjournals.org The induction of necrosis rather than programmed cell death (apoptosis) is a significant characteristic of HBB's cytotoxic effect.
Modulation of Hormonal Signaling in Cancer Cells
A critical aspect of HBB's mechanism, particularly in ER+ breast cancer, is its ability to modulate hormonal signaling pathways. This activity is linked to its function as an inhibitor of Cytochrome P450 (CYP) enzymes, specifically CYP3A4, which is involved in cancer cell proliferation. umn.edunih.gov
Immediate Early Hormonal Signaling Responses to Estradiol and Progesterone
HBB has been shown to directly interfere with the core machinery of estrogen signaling. Studies have found that HBB inhibits the nuclear transit of estrogen receptor alpha (ERα). aacrjournals.orgresearchgate.netumn.edu By preventing ERα from localizing to the nucleus, HBB effectively blocks its ability to regulate gene expression and promote cell proliferation. umn.edu
This interference translates into rapid changes in the expression of hormone-responsive genes. In ER+ MCF-7 cells, treatment with 20 µM of HBB for just two hours led to a significant reduction in the expression of key genes regulated by ERα. aacrjournals.orgresearchgate.net Specifically, the expression of the estrogen receptor alpha gene (ESR1) was reduced by 15%, and the progesterone receptor gene (PGR) was reduced by 21%. aacrjournals.orgresearchgate.net This demonstrates an immediate and direct impact on the signaling pathways for both estrogen and progesterone.
Effect of HBB (20 µM for 2h) on ERα-Regulated Gene Expression in MCF-7 Cells
| Gene | Function | Reduction in Expression (%) | Source |
|---|---|---|---|
| ESR1 | Encodes Estrogen Receptor Alpha | 15% | aacrjournals.orgresearchgate.net |
| PGR | Encodes Progesterone Receptor | 21% | aacrjournals.orgresearchgate.net |
Interaction with Hormone Therapy Modalities
Given its mechanism of action in ER+ breast cancer, HBB and related biguanide compounds have been proposed for use in conjunction with standard hormone therapies. umn.edu Adjuvant hormone therapy is a cornerstone of treatment for ER+ breast cancer, aiming to reduce the risk of recurrence. umn.edu The novel CYP3A4-inhibiting biguanides could aid these existing therapies to decrease recurrence risk or slow the progression of metastatic cancer. umn.edu The rationale is supported by evidence that activation of enzymes like CYP3A4 can be a mediator for resistance to drugs such as tamoxifen (B1202) in breast cancer cells. researchgate.net By inhibiting CYP3A4, HBB may offer a strategy to counteract this resistance mechanism, thereby enhancing the efficacy of conventional hormone therapies.
Immunomodulatory Effects on Lymphocyte Proliferation
This compound has been investigated for its effects on the proliferation of key immune cells, specifically T lymphocytes. Research indicates that this compound can influence the growth of both CD4+ and CD8+ T lymphocyte populations, which are critical for orchestrating and executing the adaptive immune response.
Promotion of CD4+ T Lymphocyte Proliferation
Studies on murine splenocytes have demonstrated that N1-hexyl-N5-benzyl-biguanide (HBB) can promote the proliferation of CD4+ T lymphocytes. researchgate.net In experiments where mouse splenocytes were stimulated with anti-mouse CD3 and anti-mouse CD28 antibodies, the addition of HBB at certain concentrations led to an increase in the proliferation of these T helper cells. researchgate.net The proliferative effect was observed to be concentration-dependent. While lower concentrations (0.09 to 1.5 µM) of HBB did not inhibit T cell growth, higher concentrations in the range of 3 to 25 µM resulted in the proliferation of CD4+ T lymphocytes. researchgate.net
The table below summarizes the observed effects of N1-hexyl-N5-benzyl-biguanide on CD4+ T lymphocyte proliferation at different concentration ranges.
| Concentration Range of HBB | Effect on CD4+ T Lymphocyte Proliferation |
| 0.09 to 1.5 µM | No inhibition of T cell growth |
| 3 to 25 µM | Promotion of proliferation |
Promotion of CD8+ T Lymphocyte Proliferation
Similar to its effects on CD4+ T cells, N1-hexyl-N5-benzyl-biguanide has also been shown to cause the proliferation of CD8+ T lymphocytes. researchgate.net These cytotoxic T lymphocytes are essential for recognizing and eliminating infected or cancerous cells. In the same in vitro studies utilizing mouse splenocytes, treatment with HBB at concentrations between 3 and 25 µM led to an observable increase in the proliferation of the CD8+ T cell population. researchgate.net This suggests a potential role for the compound in enhancing the cytotoxic arm of the adaptive immune system.
The following table outlines the impact of different concentrations of N1-hexyl-N5-benzyl-biguanide on the proliferation of CD8+ T lymphocytes.
| Concentration Range of HBB | Effect on CD8+ T Lymphocyte Proliferation |
| 0.09 to 1.5 µM | No inhibition of T cell growth |
| 3 to 25 µM | Promotion of proliferation |
Preclinical in Vivo Efficacy Models of N1 Hexyl N5 Benzyl Biguanide Mesylate
Inhibition of Established Mammary Tumors in Murine Models
N1-hexyl-N5-benzyl-biguanide mesylate has demonstrated notable anti-tumor activity in murine models of breast cancer. Research has shown that this novel biguanide (B1667054) derivative effectively inhibits the growth of established mouse mammary tumors. researchgate.net The in vivo efficacy of this compound is a significant finding, as it suggests a potential therapeutic role for this compound in a setting that more closely mimics the clinical scenario of treating pre-existing tumors.
While specific quantitative data on the percentage of tumor growth inhibition or reduction in tumor volume in these murine models is not extensively detailed in the available literature, the qualitative evidence points towards a potent anti-proliferative effect in vivo. The compound's ability to suppress the growth of breast cancer cell lines, such as MCF-7 and MDA-MB-231, in xenograft models further supports its anti-tumor potential. escholarship.org These cell lines represent different subtypes of breast cancer, indicating that this compound may have a broad spectrum of activity.
| Murine Model | Tumor Type | Observed Effect of this compound |
|---|---|---|
| Mouse Mammary Tumor Model | Established Mammary Tumors | Growth Inhibition researchgate.net |
| Xenograft Model | MCF-7 Human Breast Cancer Cells | Inhibition of Tumor Growth escholarship.org |
| Xenograft Model | MDA-MB-231 Human Breast Cancer Cells | Inhibition of Tumor Growth escholarship.org |
Effects on Intratumoral Mechanistic Target of Rapamycin (B549165) (mTOR) Signaling
The mechanistic target of rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and metabolism, and its signaling pathway is often dysregulated in cancer, including breast cancer. nih.gov While the effects of other biguanides, such as metformin (B114582) and buformin (B1668040), on the mTOR pathway have been investigated, with studies showing downregulation of mTOR signaling, there is a lack of direct evidence in the current scientific literature specifically detailing the effects of this compound on intratumoral mTOR signaling in murine models of mammary cancer. nih.gov
Research on this compound has indicated that it can induce the phosphorylation of AMP-activated protein kinase (AMPK) in breast cancer cell lines. escholarship.org AMPK is a key energy sensor in the cell and a known upstream regulator of the mTOR pathway. Typically, activation of AMPK leads to the inhibition of mTOR signaling. However, a direct causal link and the specific downstream effects on mTOR and its substrates within the tumor microenvironment following treatment with this compound in vivo have yet to be explicitly demonstrated. Further research is required to elucidate the precise impact of this compound on intratumoral mTOR signaling.
Correlation of In Vivo Efficacy with Cellular Bioenergetic Modulation
A compelling aspect of the preclinical profile of this compound is the correlation between its in vivo anti-tumor efficacy and its profound effects on cellular bioenergetics. This novel biguanide has been shown to be a potent inhibitor of the mitochondrial electron transport chain (ETC). researchgate.net This inhibition leads to a significant reduction in cellular oxygen consumption rates (OCR). researchgate.netnih.gov
The mechanism of action is thought to involve the binding of this compound to the mitochondria-associated enzyme CYP3A4 with high affinity, which in turn suppresses the ETC and OCR. researchgate.net By disrupting mitochondrial respiration, the compound effectively depletes the energy supply of cancer cells, leading to cellular stress and ultimately inhibiting tumor growth. escholarship.org In vitro studies have shown that this compound reduces the mitochondrial membrane potential and induces the production of reactive oxygen species (ROS), contributing to rapid necrosis of breast cancer cells. escholarship.org This modulation of cellular bioenergetics is a key component of its anti-cancer activity and is directly linked to the observed growth inhibition of established mouse mammary tumors. researchgate.net
| Bioenergetic Parameter | Effect of this compound | Associated In Vivo Outcome |
|---|---|---|
| Mitochondrial Electron Transport Chain (ETC) | Potent Inhibition researchgate.net | Tumor Growth Inhibition researchgate.net |
| Oxygen Consumption Rate (OCR) | Significant Reduction researchgate.net | Tumor Growth Inhibition researchgate.net |
| Mitochondrial Membrane Potential | Reduced escholarship.org | Cellular Necrosis escholarship.org |
Structure Activity Relationship Sar Studies and Rational Design of N1 Hexyl N5 Benzyl Biguanide Analogs
Influence of N1 and N5 Substituents on Biguanide (B1667054) Potency and Selectivity
The potency and selectivity of biguanide derivatives are significantly influenced by the nature of the substituents at the N1 and N5 positions. In the case of N1-hexyl-N5-benzyl-biguanide analogs, modifications to both the alkyl chain at N1 and the aromatic ring at N5 have been shown to modulate their biological effects, such as anticancer activity.
Research into a series of aryl-(CH2)n–biguanides has demonstrated that the length of the alkylene linker between the aryl group and the biguanide core plays a crucial role in determining activity. nih.gov Increasing the hydrophobicity through elongation of this linker generally leads to stronger biological activity. nih.gov Specifically, derivatives with an alkylene linker length of n=5 or n=6 have shown potent inhibitory effects on hypoxia-inducible factor-1 (HIF-1) and unfolded protein response (UPR)-mediated transcriptional activation, as well as highly selective cytotoxicity under glucose-deprived conditions, which are characteristic of the tumor microenvironment. nih.gov
Furthermore, substitutions on the aromatic ring of the N5-benzyl group have a profound impact on potency. For instance, the introduction of a halogen, such as a chlorine atom, at the ortho position of the phenyl ring can significantly enhance inhibitory effects on HIF-1 and UPR activation and exhibit potent selective cytotoxicity toward cancer cells under low glucose conditions. nih.gov The steric parameters of these substituents are also a key determinant of activity. Cytotoxicity under glucose-deprived conditions is enhanced by the attachment of halogens or relatively small alkyl groups to the aromatic ring. nih.gov Conversely, bulkier substituents on the phenyl ring can lead to a significant reduction in cytotoxic activity. nih.gov
Disubstitution at the N1 position has also been explored. While these analogs may not be as potent as their monosubstituted counterparts, they can still exhibit significant inhibition of HIF-1 and UPR, along with selective cytotoxicity in low-glucose environments, comparable to the well-known biguanide, phenformin (B89758). nih.gov
| Compound | N1-Substituent | N5-Substituent | Key Biological Activity |
|---|---|---|---|
| Analog 1 | Hexyl | o-chlorophenyl-(CH2)5- | Potent HIF-1 and UPR inhibition; high selective cytotoxicity. nih.gov |
| Analog 2 | Hexyl | Aryl-(CH2)6- | Potent HIF-1 and UPR inhibition; high selective cytotoxicity. nih.gov |
| Analog 3 | Disubstituted Alkyl | Benzyl (B1604629) | Comparable activity to phenformin. nih.gov |
| Analog 4 | Hexyl | p-benzoylphenyl- | Reduced cytotoxicity. nih.gov |
Rational Design Strategies Based on CYP3A4 Heme Binding
A significant breakthrough in the rational design of biguanide analogs, including N1-hexyl-N5-benzyl-biguanide, has been the discovery of their interaction with the heme group of cytochrome P450 3A4 (CYP3A4). researchgate.net This enzyme is a major player in drug metabolism, and its inhibition can have profound therapeutic implications.
Structural biology approaches have revealed that N1-hexyl-N5-benzyl-biguanide (HBB) binds to the CYP3A4 heme with high affinity. researchgate.net This binding is more potent than that of the archetypal biguanide, metformin (B114582), and leads to a more effective inhibition of the electron transport chain and oxygen consumption rates. researchgate.net This targeted inhibition of CYP3A4's arachidonic acid epoxygenase activity is a key mechanism behind the observed growth inhibition in cancer cell lines. researchgate.net
This understanding has paved the way for rational design strategies aimed at creating novel biguanides with enhanced CYP3A4 inhibitory potential. By modeling the interaction between the biguanide scaffold and the CYP3A4 active site, researchers can computationally predict which modifications to the N1 and N5 substituents would lead to improved binding affinity and, consequently, more potent biological activity. This data-driven approach allows for the prioritization of synthetic efforts towards compounds with a higher probability of success.
Optimization of Biguanide Scaffold for Enhanced Biological Activity
The optimization of the biguanide scaffold is a continuous process aimed at enhancing its therapeutic index. For N1-hexyl-N5-benzyl-biguanide analogs, this involves fine-tuning the molecule to maximize its desired biological effects while minimizing potential off-target activities.
One key aspect of optimization is modulating the hydrophobicity of the molecule. As mentioned earlier, increasing the length of the alkylene linker at the N5 position enhances hydrophobicity and biological activity. nih.gov This suggests that achieving an optimal lipophilicity is crucial for cell membrane permeability and interaction with intracellular targets.
Another strategy for optimization involves the strategic placement of substituents on the aromatic ring. The finding that an ortho-chlorine substituent on the phenyl ring of an aryl-(CH2)5-biguanide derivative yielded the most potent inhibitory effects on HIF-1 and UPR-mediated transcriptional activation exemplifies this principle. nih.gov This highlights the importance of exploring electronic and steric effects of substituents to maximize target engagement.
Furthermore, the core biguanide structure itself can be considered for modification. While the focus of this article is on N1-hexyl-N5-benzyl-biguanide, the broader field of biguanide chemistry explores various isosteric replacements and modifications of the guanidine (B92328) moieties to improve properties such as stability and bioavailability.
Comparison of SAR with Other Biguanide Classes
The SAR of N1-hexyl-N5-benzyl-biguanide analogs can be better understood by comparing it with other classes of biguanides, such as the well-known antidiabetic drugs metformin and phenformin.
Metformin, or 1,1-dimethylbiguanide, is a relatively small and hydrophilic molecule. Its activity is modest compared to more lipophilic analogs. Phenformin, a phenethylbiguanide, is more hydrophobic than metformin and exhibits stronger inhibition of oxidative phosphorylation and a more potent antidiabetic effect. nih.gov However, its clinical use has been limited due to a higher incidence of lactic acidosis. nih.gov The higher anticancer effect of phenformin compared to metformin is attributed to its better bioavailability. nih.gov
The SAR of N1-hexyl-N5-benzyl-biguanide and its analogs aligns with the trend observed with metformin and phenformin, where increased lipophilicity, conferred by the N1-hexyl and N5-benzyl groups, correlates with enhanced biological activity. nih.gov The N1-hexyl-N5-benzyl-biguanide derivatives are significantly more hydrophobic than phenformin, which may allow them to cross cellular membranes more readily via direct diffusion. nih.gov
A key differentiator for the N1-hexyl-N5-benzyl-biguanide class is the targeted design based on CYP3A4 heme binding. researchgate.net While metformin has also been found to interact with CYP3A4, the rational design of N1-hexyl-N5-benzyl-biguanide has led to a much higher affinity for this target. researchgate.net This targeted approach provides a more nuanced SAR profile compared to the broader mechanisms often attributed to older biguanides.
| Feature | Metformin | Phenformin | N1-hexyl-N5-benzyl-biguanide Analogs |
|---|---|---|---|
| Key Substituents | N1,N1-dimethyl | N1-phenethyl | N1-alkyl, N5-arylalkyl |
| Lipophilicity | Low. nih.gov | Moderate. nih.gov | High. nih.gov |
| Primary Design Basis | Historical (antidiabetic) | Historical (antidiabetic) | Rational (CYP3A4 heme binding). researchgate.net |
| Relative Potency (Anticancer) | Lower. nih.gov | Higher than metformin. nih.gov | Potentially higher than phenformin. nih.govresearchgate.net |
Advanced Research Methodologies and Future Directions
Application of N1-hexyl-N5-benzyl-biguanide Mesylate as a Chemical Probe in Biological Research
N1-hexyl-N5-benzyl-biguanide, also known as HBB, is emerging as a valuable chemical probe for investigating cellular metabolic pathways, particularly those related to energy regulation and immune response. researchgate.net Its utility stems from its potent and specific mechanism of action compared to older biguanides like metformin (B114582). researchgate.net Researchers are utilizing HBB to explore the intricate functions of mitochondrial respiration and its impact on cell viability and function.
A key application of HBB is in the study of the mitochondria-associated enzyme CYP3A4. researchgate.net Structural biology approaches have identified HBB as a compound that binds to the CYP3A4 heme with a higher affinity than metformin, leading to a more potent inhibition of the electron transport chain (ETC) and cellular oxygen consumption rates (OCR). researchgate.net This makes HBB a powerful tool for dissecting the role of CYP3A4-mediated oxygen consumption in both cancerous and healthy cells. By selectively inhibiting this pathway, researchers can investigate the downstream consequences on cellular signaling and survival. For instance, its potent inhibition of CYP3A4 arachidonic acid (AA) epoxygenase activity has been directly linked to the inhibition of growth in breast cancer cell lines. researchgate.net
Furthermore, HBB is used to probe the metabolic requirements of immune cells. Studies have explored its effects on T lymphocyte proliferation and activation. researchgate.net Because lymphocytes express relatively low levels of the CYP3A4 enzyme, HBB can be used to study T-cell behavior at concentrations that are inhibitory to tumor epithelia, allowing for the investigation of differential metabolic dependencies between cell types. researchgate.net Another area of research involves using HBB to investigate the activation of 5'-AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. google.com The ability of HBB to potently activate AMPK allows for its use as a chemical probe to explore the therapeutic potential of this pathway in metabolic diseases and cancer. google.com
Elucidation of Unclear Mechanisms and Off-Target Effects
While the primary mechanism of N1-hexyl-N5-benzyl-biguanide (HBB) is better defined than that of earlier biguanides, ongoing research aims to fully elucidate its complete pharmacological profile and identify potential secondary effects. The central mechanism of action for HBB is understood to be the potent inhibition of the mitochondrial enzyme CYP3A4, which in turn suppresses the electron transport chain. researchgate.net This contrasts with the long-debated mechanism of metformin, which is thought to inhibit mitochondrial complex I, though often at concentrations higher than those found therapeutically. nih.gov
The discovery of the HBB-CYP3A4 interaction provides a clear molecular target, yet the full spectrum of its downstream consequences remains an active area of investigation. researchgate.net For example, the precise signaling cascades that are triggered by HBB-induced OCR inhibition and lead to anti-proliferative effects in cancer cells are still being mapped out.
A significant finding that requires further mechanistic study is the differential effect of HBB on various cell types. At concentrations that inhibit the growth of tumor cells (IC50 = 3-30 uM), HBB has been observed to promote the proliferation of CD4+ and CD8+ T lymphocytes. researchgate.net This suggests a cell-specific response that could be considered a desirable off-target effect in the context of immunotherapy, but the underlying mechanism for this proliferative signal in T-cells is not fully understood. It is hypothesized to be related to the lower expression of the CYP3A4 target in lymphocytes. researchgate.net
Table 1: Mechanistic Profile of N1-hexyl-N5-benzyl-biguanide (HBB)
| Feature | Description | Source |
|---|---|---|
| Primary Target | Cytochrome P450 3A4 (CYP3A4) | researchgate.net |
| Primary Mechanism | Binds to CYP3A4 heme, inhibiting the electron transport chain and oxygen consumption rates (OCR). | researchgate.net |
| Downstream Effect | Potent inhibition of arachidonic acid (AA) epoxygenase activity. | researchgate.net |
| Cellular Outcome | Growth inhibition in breast cancer cell lines. | researchgate.net |
| Secondary/Differential Effect | Promotes proliferation of CD4+ and CD8+ T lymphocytes at higher concentrations. | researchgate.net |
Investigation of Synergistic Effects with Other Therapeutic Agents
A promising future direction for N1-hexyl-N5-benzyl-biguanide (HBB) research is the investigation of its synergistic potential with other therapeutic agents, particularly in the field of oncology. Synergistic interactions occur when the combined effect of two or more drugs is greater than the sum of their individual effects, potentially allowing for enhanced efficacy and reduced side effects. mdpi.com
The scientific rationale for exploring HBB in combination therapies is strong, building upon previous findings with metformin. Metformin has been shown to potentiate PD-1 blockade in cancer immunotherapy by improving intratumoral T-cell function and reducing hypoxia. researchgate.net As HBB is a more potent biguanide (B1667054) derivative, it is hypothesized that it could offer a more powerful synergistic effect when combined with immunotherapies like checkpoint inhibitors. researchgate.net Research is focused on determining if HBB's ability to promote T-cell proliferation at certain concentrations can be harnessed to boost the anti-tumor immune response initiated by other agents. researchgate.net
Future studies will likely involve combining HBB with various classes of anti-cancer drugs. The combination of HBB's metabolic inhibition with conventional chemotherapies could enhance the systemic toxicity against cancer cells. mdpi.com This dual-mechanism approach—targeting both cellular metabolism and another critical cancer pathway (e.g., DNA replication or cell division)—is a key strategy for improving patient outcomes and overcoming drug resistance. mdpi.com
Development of Novel Analytical Techniques for Biguanide Research
The development of novel biguanide derivatives like N1-hexyl-N5-benzyl-biguanide necessitates parallel advancements in analytical chemistry for their accurate detection and quantification in biological and environmental samples. tandfonline.com While methods specific to HBB are not yet widely published, the extensive research on analyzing other biguanides provides a strong foundation for future technique development. High-performance liquid chromatography (HPLC) is the predominant technique for biguanide analysis due to its high efficiency, specificity, and the wide availability of stationary and mobile phases. tandfonline.comresearchgate.net
Several advanced HPLC-based methods have been developed for biguanides such as metformin, which could be adapted for HBB. researchgate.net For instance, reverse-phase HPLC (RP-HPLC) using a C18 column coupled with ultraviolet (UV) detection is a common approach. researchgate.net To enhance sensitivity and specificity, especially for samples with low analyte concentrations, pre-column fluorescence labeling can be employed. One such method involves converting biguanides into fluorescent derivatives using 9,10-phenanthraquinone, allowing for detection limits in the nanogram range. jst.go.jp
Future research will likely focus on developing and validating new, rapid, and sensitive methods specifically for HBB and its metabolites. This could include the optimization of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer superior sensitivity and specificity for quantifying compounds in complex biological matrices like plasma. tandfonline.com The development of such robust analytical tools is crucial for conducting detailed pharmacokinetic and pharmacodynamic studies of novel biguanide compounds. tandfonline.com
Table 2: Comparison of Analytical Techniques for Biguanide Analysis
| Technique | Column Type | Mobile Phase Example | Detection Method | Application | Source |
|---|---|---|---|---|---|
| RP-HPLC | Inertsil C18 ODS | 20mM KH2PO4: Acetonitrile (B52724) (30:70 v/v) | UV (270 nm) | Simultaneous estimation of Metformin, Empagliflozin, and Linagliptin. | researchgate.net |
| RP-HPLC | Alltima CN | 20 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and acetonitrile (45:55, v/v) | UV (227 nm) | Simultaneous determination of Metformin and Gliclazide. | researchgate.net |
| HPLC with Fluorometry | Reversed-phase | 0.1M phosphate (B84403) buffer (pH 2.5) with 75% acetonitrile | Fluorescence | Analysis of Metformin, Buformin (B1668040), and Phenformin (B89758) in serum. | jst.go.jp |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing N1-hexyl-N5-benzyl-biguanide mesylate?
- Methodological Answer : Synthesis should follow protocols analogous to mesylate salt preparation, such as dissolving the free base in methanol and reacting with methanesulfonic acid under controlled conditions. Characterization requires a combination of nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and elemental analysis (e.g., C, H, N content) to verify stoichiometry. For novel compounds, ensure detailed spectral data (e.g., IR, UV) and chromatographic profiles are included in supplementary materials .
Q. How can researchers assess the stability of this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use HPLC or UV spectrophotometry (λ max determination at ~210–272 nm, depending on solvent) to quantify degradation products. For photostability, expose samples to controlled light (e.g., 1.2 million lux-hours) and compare degradation kinetics to analogs like osimertinib mesylate, which shows light sensitivity .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Validate a UV spectrophotometric method using methanol or 0.1N HCl as solvents, with linearity confirmed across 2–10 µg/mL (R² > 0.995). For higher sensitivity, employ HPLC with C18 columns, mobile phases of acetonitrile:phosphate buffer (pH 3.0), and detection at 210–343 nm. Cross-validate with mass spectrometry (LC-MS/MS) for specificity in complex samples .
Q. What in vitro assays are recommended for initial efficacy screening of this compound?
- Methodological Answer : Use cell viability assays (e.g., MTT) on relevant cancer cell lines (e.g., leukemia, solid tumors) at concentrations of 10–100 µM. Include positive controls (e.g., imatinib mesylate) and assess IC50 values. For kinase inhibition, perform enzymatic assays (e.g., ADP-Glo™) targeting tyrosine kinases like BCR-ABL, referencing STI571 (imatinib) trial protocols .
Advanced Research Questions
Q. How can researchers elucidate the molecular mechanisms underlying this compound's activity?
- Methodological Answer : Conduct RNA sequencing or proteomics to identify differentially expressed genes/proteins post-treatment. Use co-immunoprecipitation (Co-IP) to map protein interaction networks (e.g., kinase-substrate pairs). For kinase specificity, perform competitive binding assays with ATP analogs. Reference studies on imatinib mesylate's suppression of c-MYC via AID inhibition .
Q. What experimental design considerations are critical for in vivo efficacy studies of this compound?
- Methodological Answer : Use orthotopic or xenograft models (e.g., Sprague-Dawley rats) with staggered dosing (25–1000 mg/kg/day). Include pharmacokinetic (PK) profiling for bioavailability and tissue distribution. Apply factorial designs to test interactions with adjuvant therapies (e.g., taxanes). Ensure blinding and randomization to mitigate bias, as seen in STI571 trials .
Q. How should contradictory data between in vitro and in vivo efficacy results be resolved?
- Methodological Answer : Re-evaluate in vitro conditions (e.g., hypoxia vs. normoxia, 3D spheroids vs. monolayer cultures). Perform PK/PD modeling to correlate drug exposure with effect size. Use paired samples for genomic profiling to identify resistance markers. Cross-validate findings with orthogonal methods (e.g., HPLC vs. microbiological assays) .
Q. What strategies optimize the formulation of this compound for controlled release?
- Methodological Answer : Develop matrix tablets using hydroxypropyl methylcellulose (HPMC) or mesoporous silica carriers. Conduct dissolution testing in pH 1.2–6.8 buffers to simulate gastrointestinal conditions. Use factorial designs to optimize excipient ratios (e.g., binder:disintegrant). Reference imatinib mesylate's sustained-release formulations .
Q. How can researchers assess long-term stability in novel drug delivery systems?
- Methodological Answer : Use accelerated stability testing (40°C/75% RH) over 6–12 months with HPLC monitoring. For light-sensitive formulations, employ amber glass/PVC blister packs. Perform Arrhenius modeling to predict shelf life. Include impurity profiling (e.g., ICH Q3B) to identify degradation pathways .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
